molecular formula C12H18N2O4 B2929408 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclopropanecarboxamide CAS No. 2320602-42-2

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclopropanecarboxamide

Cat. No.: B2929408
CAS No.: 2320602-42-2
M. Wt: 254.286
InChI Key: UJWKTHMCQVSPEI-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclopropanecarboxamide is a chemical reagent of interest in medicinal chemistry and bioconjugation research. Its structure, featuring a dioxopyrrolidinyl (NHS) ester linked to a cyclopropanecarboxamide via a short PEG-like spacer, is characteristic of compounds used as crosslinking agents for modifying biomolecules . Compounds containing the 2,5-dioxopyrr-olidin-1-yl (succinimidyl ester) group are widely utilized for forming stable amide bonds with primary amines in peptides, proteins, and antibodies, facilitating the creation of bioconjugates for various applications, including antibody-drug conjugates (ADCs) . Furthermore, research on structurally related (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides has demonstrated significant anticonvulsant properties in vivo, showing potent protection in maximal electroshock (MES) and psychomotor 6 Hz seizure models in mice . This suggests potential research applications for this compound class in developing novel therapeutic candidates for neurological disorders like epilepsy. The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c15-10-3-4-11(16)14(10)6-8-18-7-5-13-12(17)9-1-2-9/h9H,1-8H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWKTHMCQVSPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclopropanecarboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17N3O4S
  • Molecular Weight : 311.36 g/mol
  • CAS Number : 2034538-61-7
  • SMILES Notation : O=C(c1scnc1C)NCCOCCN1C(=O)CCC1=O

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of specific enzyme pathways and receptor interactions, particularly in the context of antithrombotic activity and potential anti-cancer effects.

Antithrombotic Activity

A notable area of research involves the compound's potential as an antithrombotic agent. It is thought to inhibit Factor Xa (FXa), a crucial enzyme in the coagulation cascade. In vitro studies have demonstrated that derivatives of this compound can effectively reduce thrombus formation in animal models, indicating its therapeutic potential in managing thromboembolic disorders .

Anti-Cancer Properties

Emerging studies suggest that this compound may exhibit anti-cancer properties. Research has shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptosis-related proteins .

Case Studies and Research Findings

StudyFindings
Study 1: Antithrombotic EffectsDemonstrated significant inhibition of FXa with an IC50 value in the low micromolar range. This suggests strong potential for oral bioavailability and therapeutic efficacy in thromboembolic conditions .
Study 2: Cytotoxicity in Cancer CellsShowed that treatment with the compound led to a dose-dependent increase in apoptosis markers in breast cancer cells, indicating a promising avenue for further investigation in oncology .
Study 3: Mechanistic InsightsUtilized molecular docking studies to elucidate binding interactions between the compound and its target proteins, reinforcing its role as a potent inhibitor of FXa .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the following categories:

Structural Analogues with Cyclopropane Cores

Compound 1: N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()

  • Core : Cyclopropane carboxamide.
  • Substituents: A phenyl group at C1, a 4-methoxyphenoxy group at C2, and diethylamide at the carboxamide.
  • Synthesis: Prepared via phenol coupling to a cycloprop-2-ene precursor, yielding a diastereomeric mixture (dr 23:1) with 78% yield .
  • Key Differences : Lacks the NHS ester group and ethoxyethyl linker, reducing its utility in conjugation chemistry.

Compound 2 : N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclopropanecarboxamide (Target)

  • Core : Cyclopropane carboxamide.
  • Substituents : Ethoxyethyl linker terminating in an NHS ester.
  • Utility : Designed for bioconjugation due to the NHS group’s reactivity with amines.

NHS-Ester-Containing Derivatives

Compound 3 : Bis(2-(2-(2-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate ()

  • Core : Fullerene (C60) malonate.
  • Linker : Extended ethoxyethoxyethyl chain with NHS ester termini.
  • Synthesis : Activated using NHS and DCC, a standard method for forming stable conjugates .
  • Comparison: Shares the NHS ester’s reactivity but differs in the core (C60 vs. cyclopropane), impacting applications (e.g., nanotechnology vs. small-molecule drug design).

Ethoxyethyl-Linked Phosphonothiolates

Compound 4: O-Ethyl S-2-trimethylammonium ethyl phosphonothiolate iodide ()

  • Core: Phosphonothiolate.
  • Substituents : Ethoxyethyl chain with a trimethylammonium group.
  • Comparison : Ethoxyethyl chain is structurally analogous but lacks the cyclopropane and NHS ester, resulting in divergent reactivity and toxicity profiles.

Comparative Data Table

Compound Core Structure Functional Groups Reactivity/Application Yield/Notes Source
Target Compound Cyclopropane carboxamide Ethoxyethyl-NHS ester Bioconjugation, drug delivery N/A (inferred from methods) -
Compound 1 Cyclopropane carboxamide Phenyl, 4-methoxyphenoxy, diethylamide Diastereoselective synthesis 78% yield, dr 23:1
Compound 3 C60-malonate Bis(ethoxyethoxyethyl)-NHS ester Fullerene-based nanomaterials N/A (DCC/NHS activation)
Compound 4 Phosphonothiolate Ethoxyethyl-trimethylammonium Organophosphate-like activity N/A (reported as iodide salt)

Q & A

Q. What methodologies address reproducibility challenges in synthesizing this compound across laboratories?

  • Methodological Answer : Standardize reaction conditions (e.g., inert atmosphere, controlled humidity) and validate purity via inter-laboratory ring trials. Publish detailed protocols with critical quality attributes (CQAs), including Rf_f values (e.g., 0.19 in hexanes/EtOAc 5:1) and diastereomeric ratios .

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